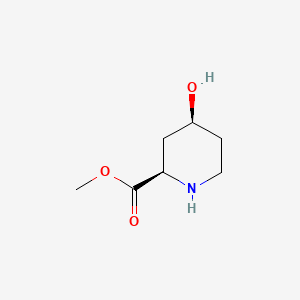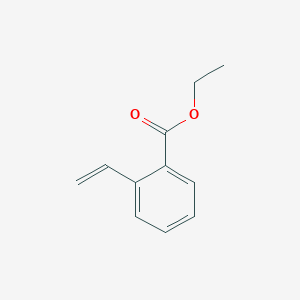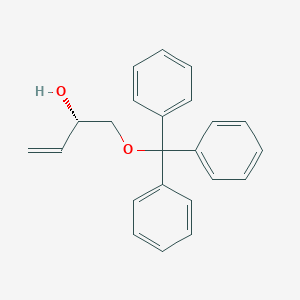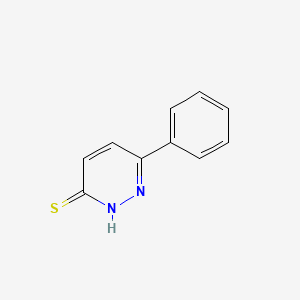
6-Phenylpyridazine-3-thiol
説明
6-Phenylpyridazine-3-thiol, also known as 6-phenylpyridazine-3 (2H)-thione, is a chemical compound with the molecular formula C10H8N2S . It has a molecular weight of 188.25 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2S/c13-10-7-6-9 (11-12-10)8-4-2-1-3-5-8/h1-7H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.25 . It is typically stored at temperatures between 2 and 8 degrees Celsius .科学的研究の応用
Synthesis and Antibacterial Activity
6-Phenylpyridazine-3-thiol derivatives have been explored for their synthesis and antibacterial activities. Researchers have investigated the synthesis of novel thieno[2,3-c]pyridazines and evaluated their antibacterial properties. The synthesis involved the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with various reagents, yielding compounds with potential antibacterial activities. These findings indicate the relevance of this compound derivatives in the development of new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Central Nervous System and Antioxidant Properties
Derivatives of this compound have been prepared and tested for their effects on the central nervous system (CNS) and antioxidant properties. These studies have shown that certain derivatives possess analgesic actions and moderate antioxidant capabilities. This research highlights the therapeutic potential of this compound derivatives in CNS-related disorders and oxidative stress management (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).
Acetylcholinesterase Inhibitors
Research has been conducted on the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives of this compound as potential acetylcholinesterase (AChE) inhibitors. These compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting AChE. Structural modifications to the pyridazine analogues have led to compounds with enhanced AChE-inhibitory activity, demonstrating the potential of this compound derivatives in this field (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Luminophore for Fluorescence Microscopy
The thiol-reactive properties of this compound derivatives have been utilized in developing luminophores for fluorescence microscopy. These luminophores demonstrate the ability to accumulate in mitochondria, indicating their potential application in bioimaging and molecular tagging in biological studies (Amoroso, Arthur, Coogan, Court, Fernández‐Moreira, Hayes, Lloyd, Millet, & Pope, 2008).
作用機序
Target of Action
Pyridazinone derivatives, a category to which 6-phenylpyridazine-3-thiol belongs, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the known effects of pyridazinone derivatives on calcium ion influx, it can be inferred that this compound may influence pathways related to calcium signaling .
Result of Action
Based on the known effects of pyridazinone derivatives, it can be inferred that this compound may have potential effects on cellular processes that depend on calcium signaling .
生化学分析
Biochemical Properties
6-Phenylpyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s thiol group is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins, thereby modifying their function . This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can participate in redox reactions, influencing cellular redox states and signaling pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. The thiol group of the compound can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition or activation . This interaction can disrupt normal enzyme function and affect downstream signaling pathways. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . These changes can result in altered cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in redox states and enzyme activities . These temporal effects should be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antioxidant activity and modulation of signaling pathways . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in redox reactions and thiol metabolism . The compound can influence metabolic flux and alter the levels of various metabolites. For example, this compound can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These interactions can have significant implications for cellular metabolism and overall cellular health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution can influence its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and redox balance . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-phenyl-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDKCNJGCMBUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468984 | |
| Record name | 6-phenylpyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51841-95-3 | |
| Record name | 6-phenylpyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


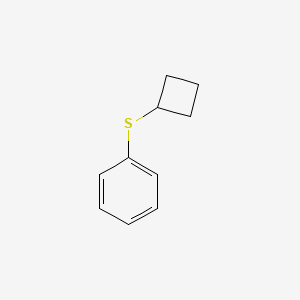

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
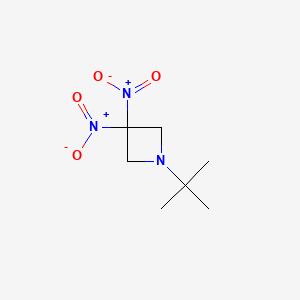
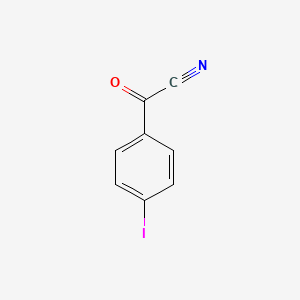

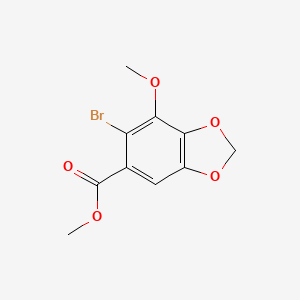
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)
